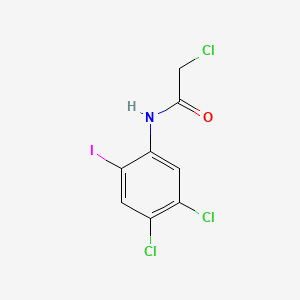
exo-2,3-Norbornanedicarboxylic Acid Monoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-2,3-Norbornanedicarboxylic Acid Monoamide: is a chemical compound with the molecular formula C9H13NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains both carboxylic acid and amide functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of exo-2,3-Norbornanedicarboxylic Acid Monoamide typically involves the reaction of norbornene with maleic anhydride to form the corresponding norbornanedicarboxylic anhydride. This intermediate is then reacted with ammonia or an amine to yield the monoamide derivative. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as pyridine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Exo-2,3-Norbornanedicarboxylic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Formation of norbornanedicarboxylic acids.
Reduction: Formation of norbornanedicarboxylic amines.
Substitution: Formation of various substituted norbornane derivatives.
Aplicaciones Científicas De Investigación
Exo-2,3-Norbornanedicarboxylic Acid Monoamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard for analytical methods.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied as an impurity in the synthesis of pharmaceutical compounds, such as antipsychotic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of exo-2,3-Norbornanedicarboxylic Acid Monoamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Norbornanedicarboxylic Acid: Lacks the amide group, making it less reactive in certain reactions.
Norbornanedicarboxylic Anhydride: Contains an anhydride group instead of an amide, leading to different reactivity and applications.
Norbornanedicarboxylic Amine:
Uniqueness: Exo-2,3-Norbornanedicarboxylic Acid Monoamide is unique due to the presence of both carboxylic acid and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m1/s1 |
Clave InChI |
PJARUKXCFRFPOP-JRTVQGFMSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2C(=O)O)C(=O)N |
SMILES canónico |
C1CC2CC1C(C2C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



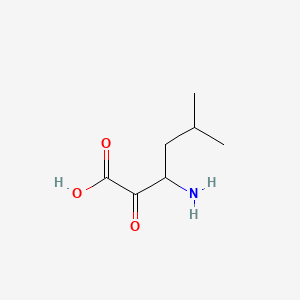
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

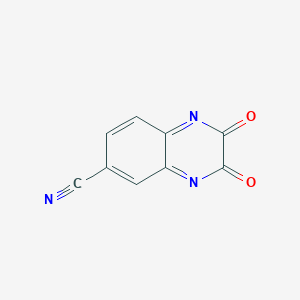

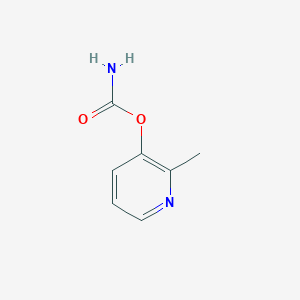

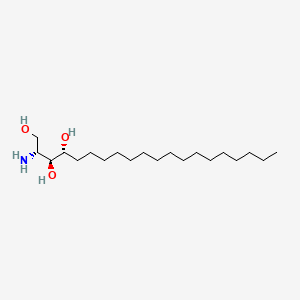
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
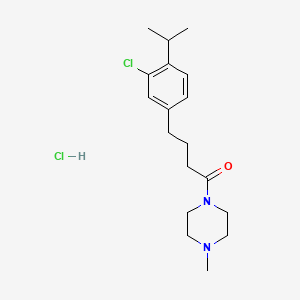
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
